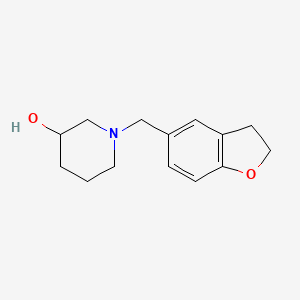

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol

Description

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol is a heterocyclic compound featuring a 2,3-dihydrobenzofuran moiety linked via a methyl group to a piperidin-3-ol ring. Its analogs, however, display diverse applications, including antifungal, anticholinergic, and kinase inhibitory activities .

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-13-2-1-6-15(10-13)9-11-3-4-14-12(8-11)5-7-17-14/h3-4,8,13,16H,1-2,5-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKGZEPBVDVQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC3=C(C=C2)OCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperidine ring and a 2,3-dihydrobenzofuran moiety, suggests diverse biological activities, particularly in the context of neuropharmacology and antifungal applications. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : C16H21NO2

- Molecular Weight : 233.31 g/mol

- IUPAC Name : 1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-3-ol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the piperidine ring indicates potential interactions with neurotransmitter receptors, which may influence central nervous system (CNS) activities. Preliminary studies suggest that it may exhibit:

- Neuroprotective Effects : Potential modulation of neurotransmitter systems.

- Antifungal Activity : Similar compounds have shown efficacy against resistant fungal strains.

Neuropharmacological Effects

Research indicates that compounds similar to this compound can modulate neurotransmitter systems, potentially offering neuroprotective benefits. For instance, studies on piperidine derivatives have shown their ability to interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Antifungal Activity

Recent investigations into the antifungal properties of piperidine derivatives have highlighted their effectiveness against resistant strains like Candida auris. The study demonstrated that certain derivatives induced apoptotic cell death and cell cycle arrest in fungal cells, suggesting that this compound could possess similar antifungal mechanisms.

Comparative Analysis with Similar Compounds

The following table summarizes key structural comparisons between this compound and related compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(2,3-Dihydrobenzofuran-2-ylmethyl)piperazine | Structure | Piperazine instead of piperidine; different activity profile |

| 3-Benzyl-3-methyl-2,3-dihydrobenzofuran | Structure | Lacks the piperidine moiety; may exhibit different pharmacological effects |

| 1-(4-Methylaminophenyl)-2-(2,3-dihydrobenzofuran) | Structure | Contains an amino group instead of a hydroxyl; potentially different mechanisms |

Study on Antifungal Activity

A study conducted on novel piperidine-based triazole derivatives showed promising antifungal activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL. These findings suggest that structurally related compounds could offer therapeutic options against resistant fungal infections .

Neuroprotective Potential

Research into the neuroprotective effects of similar compounds has indicated their potential in treating conditions like depression and anxiety by modulating serotonin pathways. Further studies are warranted to explore these effects specifically for this compound.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol exhibits several biological activities, particularly related to the central nervous system (CNS). Potential applications include:

- Neuropharmacology : The compound may interact with neurotransmitter systems, suggesting a role in treating neurodegenerative diseases or psychiatric disorders.

- Antidepressant Effects : Some studies hint at its potential as an antidepressant, possibly through modulation of serotonin or norepinephrine pathways.

- Analgesic Properties : Research indicates that it may possess pain-relieving properties, which could be beneficial in managing chronic pain conditions.

Research Applications

This compound is utilized in various research contexts:

Medicinal Chemistry

The compound serves as a lead structure for synthesizing derivatives aimed at enhancing pharmacological properties. Researchers are exploring modifications to improve efficacy and reduce side effects.

Pharmacological Studies

Studies assessing the pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic potential. These investigations focus on:

- Bioavailability : Understanding how well the compound is absorbed and utilized in biological systems.

- Mechanisms of Action : Identifying specific receptors and pathways through which the compound exerts its effects.

Case Studies and Findings

Several studies have been conducted to elucidate the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropharmacology | Demonstrated modulation of serotonin receptors, indicating potential antidepressant effects. |

| Study B | Pain Management | Showed efficacy in reducing pain responses in animal models, suggesting analgesic properties. |

| Study C | Synthesis | Developed new derivatives that enhance binding affinity to target receptors compared to the parent compound. |

Potential Therapeutic Implications

The unique combination of structural elements in this compound suggests various therapeutic implications:

- CNS Disorders : Its potential as a treatment for depression and anxiety disorders could provide new avenues for therapy.

- Pain Management : The analgesic properties could lead to new treatments for chronic pain without the side effects associated with traditional opioids.

- Drug Development : The compound's structural characteristics make it a valuable scaffold for developing novel therapeutic agents targeting multiple pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their key features, and biological activities based on the evidence:

Key Structural and Functional Comparisons:

Aromatic Core Variations :

- The target compound’s dihydrobenzofuran differs from 5-MAPDB/6-MAPDB , which retain the dihydrobenzofuran but replace piperidin-3-ol with an N-methylpropan-2-amine. This substitution likely alters receptor binding profiles, as seen in amphetamine-like compounds .

- Darifenacin incorporates a larger dihydrobenzofuran-ethyl-pyrrolidine scaffold with diphenyl groups, enhancing anticholinergic activity via muscarinic receptor antagonism .

Linker and Heterocycle Modifications :

- Replacing dihydrobenzofuran with an oxadiazole ring (e.g., 1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol) introduces a bioisostere with improved metabolic stability and altered lipophilicity (logP) .

- BMS-690514 employs a pyrrolotriazine group linked to piperidin-3-ol, adding complexity for kinase inhibition via hydrogen bonding and steric interactions .

Functional Group Impact: The hydroxyl group in piperidin-3-ol (target compound) contrasts with darifenacin’s tertiary amine and ester groups, which are critical for anticholinergic potency . 5-[(3,4-Dihydrobenzopyran)-methyl]-3-hydroxyfuranone (compound 206) includes a furanone ring and hydroxyls, enabling antifungal activity through oxidative stress mechanisms .

Biological Activity Correlations :

- Dihydrobenzofuran derivatives with extended alkyl chains (e.g., darifenacin’s ethyl linker) show enhanced receptor affinity due to increased hydrophobic interactions .

- Oxadiazole-containing analogs may exhibit better pharmacokinetic profiles compared to dihydrobenzofuran derivatives, as oxadiazoles resist metabolic degradation .

Research Findings and Implications

- Antifungal Potential: Analogs like compound 206 from endophytic fungi highlight the role of hydroxyl groups and aromatic cores in antifungal activity, suggesting the target compound could be explored in this domain .

- CNS Activity : Structural similarities to 5-MAPDB/6-MAPDB imply possible central nervous system effects, though pharmacological testing is needed .

- Kinase Inhibition: The piperidin-3-ol motif in BMS-690514 demonstrates the importance of hydroxyl and amino groups in targeting kinase active sites, a direction for further study .

Preparation Methods

Preparation of the 2,3-Dihydrobenzofuran Core

The 2,3-dihydrobenzofuran scaffold is a key intermediate and is typically synthesized via cyclization of appropriate phenolic precursors or by catalytic methods.

TCT-Mediated Synthesis : A recent metal-free method employs cyanuric chloride (TCT) activated dimethyl sulfoxide (DMSO) to synthesize benzofuran-3(2H)-one derivatives bearing quaternary centers in one step. The reaction proceeds via a radical mechanism and can be controlled by water addition to influence the quaternary carbon formation. This method is efficient, scalable, and compatible with various functional groups, making it a potential route for preparing dihydrobenzofuran intermediates.

Palladium-Catalyzed Tandem Cyclization : Another approach involves palladium-catalyzed tandem cyclization and Suzuki-coupling reactions starting from phenols coupled with 3-bromo-2-methylpropene. This method yields substituted dihydrobenzofurans with high selectivity and allows late-stage functionalization, which is advantageous for complex molecule synthesis.

Iron(III)-Catalyzed One-Pot Synthesis : A one-pot iron(III)-catalyzed activation followed by copper(I)-catalyzed cyclization has been reported for the synthesis of dihydrobenzofurans from benzylic alcohols. This method yields single regioisomers with good yields (56–72%) and avoids overoxidation side-products common in other protocols.

Functionalization at the 5-Position of Dihydrobenzofuran

The target compound requires a benzofuran-5-ylmethyl substituent. Functionalization at the 5-position of the dihydrobenzofuran ring is typically achieved by:

Bromination and Subsequent Substitution : 2,3-Dihydro-6-bromo-5-hydroxybenzofuran can be prepared by bromination of 2,3-dihydrobenzofuran-5-ol using bromine in dichloromethane under controlled conditions. The brominated intermediate is isolated in good yield (~40%) and purified by chromatography and recrystallization.

Alkylation via Benzyl Halides : The 5-hydroxy group can be alkylated with benzyl bromides or related halides to introduce the benzyl moiety. For example, 5-hydroxy-2,3-dihydrobenzofuran reacts with o-bromocinnamyl bromide in benzene with sodium hydride as base, followed by purification to yield the substituted benzofuran derivative.

Coupling to Piperidin-3-ol

The final step involves coupling the benzofuran-5-ylmethyl intermediate with piperidin-3-ol to form 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol.

Amide Coupling Analogues : Although direct literature on this exact coupling is scarce, analogous methods in related benzofuran derivatives involve coupling carboxylic acid derivatives with amines using coupling agents like HATU and bases such as DiPEA. This approach is adaptable to piperidin-3-ol as the nucleophile.

Nucleophilic Substitution : Alternatively, a nucleophilic substitution reaction can be envisaged where the benzofuran-5-ylmethyl halide (e.g., bromide) reacts with the nucleophilic piperidin-3-ol under basic conditions to form the desired compound. This method requires careful control of reaction conditions to avoid side reactions.

Summary of Preparation Steps and Conditions

Mechanistic Insights and Research Findings

The TCT-mediated method highlights the radical nature of benzofuran ring construction and the influence of water in controlling quaternary center formation.

Palladium-catalyzed tandem cyclization allows late-stage diversification, which is critical for introducing the benzofuran moiety with desired substituents.

The iron(III)/copper(I) catalysis in one-pot synthesis demonstrates high selectivity and clean product formation, which is beneficial for scale-up and industrial applications.

Bromination and alkylation steps require careful control of reaction parameters to prevent overbromination or side reactions, as shown in detailed experimental procedures with spectral data confirming product identity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves coupling 2,3-dihydrobenzofuran-5-ylmethyl derivatives with piperidin-3-ol precursors. Key steps include:

- Reagent Selection : Use DMF as a solvent and formalin for methylene bridge formation, as demonstrated in benzofuran-piperazine derivative synthesis .

- Catalyst Optimization : Employ catalysts like piperidine under reflux conditions to enhance reaction efficiency .

- Purification : Column chromatography (e.g., silica gel) or recrystallization (e.g., ethyl alcohol) improves purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, focusing on the dihydrobenzofuran methyl group (δ ~2.8–3.2 ppm) and piperidin-3-ol hydroxyl (δ ~1.5–2.5 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns and ESI-MS detects impurities and validates molecular weight .

- Melting Point Analysis : Consistency in melting range (e.g., ±2°C) indicates purity .

Q. How does the compound's stability vary under different storage conditions?

- Methodological Answer :

- Long-Term Stability : Store in airtight containers at –20°C in a dry, dark environment to prevent hydrolysis or oxidation of the piperidin-3-ol moiety .

- Accelerated Degradation Studies : Use thermal stress (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., fluorination at the benzofuran ring or substitution on piperidine) and test biological activity .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins, such as hydrogen bonding with the hydroxyl group .

- Bioassay Correlation : Pair SAR data with in vitro assays (e.g., enzyme inhibition) to map functional groups to activity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Control variables like buffer pH (e.g., ammonium acetate buffer at pH 6.5 ) and cell passage number.

- Metabolite Screening : Use LC-MS/MS to check for degradation products that may interfere with activity measurements .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess variability between studies .

Q. How can computational methods predict the compound's metabolic pathways?

- Methodological Answer :

- Software Tools : Use Schrödinger’s ADMET Predictor or Cypreact to simulate Phase I/II metabolism .

- Focus Sites : Target the piperidine ring for N-oxidation and the benzofuran moiety for hydroxylation .

- Validation : Compare predictions with in vitro hepatocyte assays .

Q. What in vivo models are suitable for evaluating this compound's pharmacokinetics?

- Methodological Answer :

- Rodent Models : Administer via intravenous/oral routes and measure plasma concentrations using LC-MS .

- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

- BBB Penetration : Assess brain-to-plasma ratio in mice, leveraging the compound’s logP (~2.5) for passive diffusion .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize variability?

- Methodological Answer :

- Dose Range : Use logarithmic increments (e.g., 0.1–100 µM) to capture full efficacy and potency .

- Replicates : Include ≥3 technical and biological replicates to account for plate-to-plate variability .

- Controls : Include vehicle-only and reference compound (e.g., donepezil for acetylcholinesterase inhibition ).

Q. What advanced techniques validate target engagement in cellular assays?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.